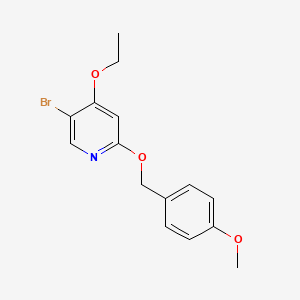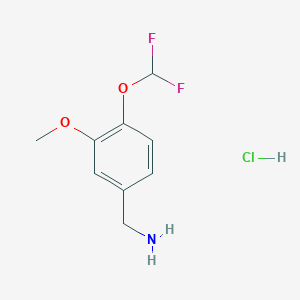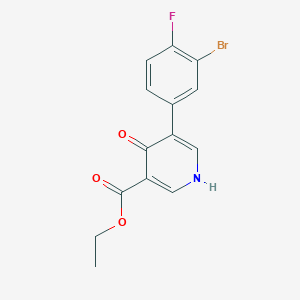
(4-Iodo-3-methylisoxazol-5-yl)methanol
Overview
Description
(4-Iodo-3-methylisoxazol-5-yl)methanol is a research compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol. This compound is primarily used in scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol involves several steps. . The reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in large quantities using automated synthesis planning tools. These tools leverage extensive chemical reaction databases to predict feasible synthetic routes, ensuring high accuracy and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution of the iodine atom can produce a variety of functionalized isoxazole derivatives.
Scientific Research Applications
(4-Iodo-3-methylisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a standard or reference compound in mass spectrometry or chromatography to identify or quantify substances in samples.
Biology: Employed in studies involving the biological activity of isoxazole derivatives, which have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new synthetic strategies and designing of new isoxazole derivatives.
Mechanism of Action
The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique chemical structure, which allows it to interact with various biological molecules, leading to a range of biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A precursor in the synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol.
4-Iodoisoxazole: Similar in structure but lacks the methyl group at the 3-position.
Isoxazole: The parent compound of the isoxazole family, which includes various derivatives with different substituents.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methanol group on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



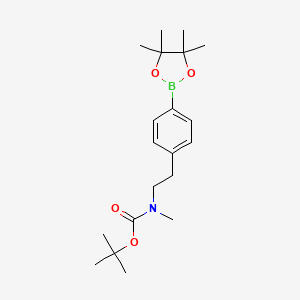


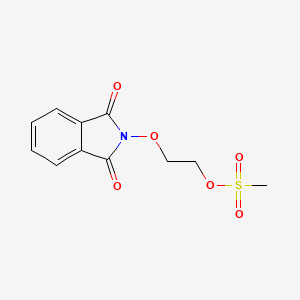

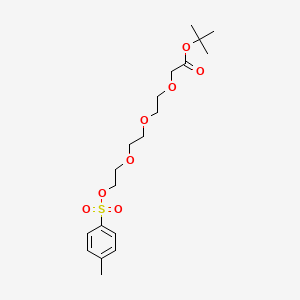

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)
